

Comparative study of indole synthesis methods (Fischer vs. Reissert)

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A Comparative Guide to Indole Synthesis: Fischer vs. Reissert

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, natural products, and agrochemicals. Consequently, the efficient synthesis of the indole nucleus has been a central focus in organic chemistry for over a century. Among the myriad of named reactions to construct this bicyclic heterocycle, the Fischer and Reissert syntheses remain two of the most classical and widely utilized methods. This guide provides a detailed comparison of these two seminal approaches, offering insights into their mechanisms, scope, limitations, and experimental protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

The Fischer Indole Synthesis: A Century-Old Workhorse

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile method for preparing indoles from the acid-catalyzed thermal cyclization of an arylhydrazone. [1][2] The arylhydrazone is typically formed in situ or isolated from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2][3]

The reaction can be catalyzed by a wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1][4] A key advantage is the



potential for a one-pot synthesis where the arylhydrazine and carbonyl compound are subjected to indolization conditions without isolating the intermediate hydrazone.[2]

Reaction Mechanism

The mechanism of the Fischer indole synthesis has been extensively studied. It proceeds through the following key steps:

- Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.
- Tautomerization: The hydrazone isomerizes to its enamine tautomer.[3][4]
- [2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, which breaks the weak N-N bond and forms a new C-C bond. [1][2][4]
- Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon to form a cyclic aminal (aminoindoline).[2]
- Elimination: Under acidic conditions, a molecule of ammonia is eliminated to yield the final aromatic indole product.[1][2]



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Caption: Mechanism of the Fischer Indole Synthesis.



The Reissert Indole Synthesis: A Two-Step Approach

Developed by Arnold Reissert in 1897, this method provides an alternative route to indoles, starting from an ortho-nitrotoluene and diethyl oxalate.[5] The synthesis involves two main transformations: a base-catalyzed condensation followed by a reductive cyclization.[5][6][7]

This method is particularly useful for synthesizing indole-2-carboxylic acids, which can then be decarboxylated upon heating to yield the parent indole.[5][6][7] Potassium ethoxide is often preferred over sodium ethoxide as the base for the initial condensation, as it can lead to better yields.[5]

Reaction Mechanism

The Reissert synthesis proceeds via two distinct stages:

- Condensation: In the presence of a strong base (e.g., potassium ethoxide), the acidic methyl group of the o-nitrotoluene is deprotonated. The resulting carbanion attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction to form an ethyl o-nitrophenylpyruvate.[5][6]
- Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amino group, typically using reducing agents like zinc in acetic acid or catalytic hydrogenation.[5][6]
 [8] The newly formed aniline then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid or its ester.[6][7]





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Caption: Mechanism of the Reissert Indole Synthesis.

Comparative Analysis

Feature Feature	Fischer Indole Synthesis	Reissert Indole Synthesis
Starting Materials	Arylhydrazine and an aldehyde or ketone.[1][4]	ortho-Nitrotoluene and diethyl oxalate.[5]
Reaction Type	Acid-catalyzed thermal cyclization via a[2][2]-sigmatropic rearrangement.[1]	Base-catalyzed condensation followed by reductive cyclization.[5][6]
Key Reagents	Brønsted or Lewis acids (e.g., PPA, ZnCl ₂).[1][4]	Strong base (e.g., KOEt) and a reducing agent (e.g., Zn/AcOH, H ₂ /Pd).[5][6]
Key Intermediate	Arylhydrazone, enamine tautomer.[3][4]	Ethyl o-nitrophenylpyruvate.[5]
Scope	Broad scope for substituted indoles. Can use unsymmetrical ketones, though mixtures may result.[2]	Primarily for indoles substituted at the 2-position with a carboxylic acid/ester.[6]
Limitations	Fails with acetaldehyde to produce the parent indole directly.[1][2] Sensitive to harsh conditions.	Requires specifically substituted ortho-nitrotoluenes. The final product often requires decarboxylation.[6]
Conditions	Typically requires elevated temperatures and strong acidic conditions.[1][10]	Two distinct steps: initial base- catalyzed reaction, followed by reduction.[5]
Byproducts	Ammonia. Potential for aldol or Friedel-Crafts side products.[1]	Water.

Experimental Protocols



General Protocol for Fischer Indole Synthesis

Synthesis of 2-Phenylindole:

- Hydrazone Formation: Phenylhydrazine is reacted with acetophenone (often in a solvent like ethanol or acetic acid) to form the corresponding phenylhydrazone. This step can be a simple mixing at room temperature or with gentle heating.[1]
- Indolization: The isolated phenylhydrazone is added to a suitable acid catalyst, such as polyphosphoric acid or a solution of zinc chloride in a high-boiling solvent.
- Heating: The reaction mixture is heated, typically under reflux, for several hours (e.g., 2-4 hours).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling, the reaction mixture is poured into ice-water. The precipitated solid
 product is collected by filtration, washed with water, and then purified, typically by
 recrystallization from a suitable solvent like ethanol.

General Protocol for Reissert Indole Synthesis

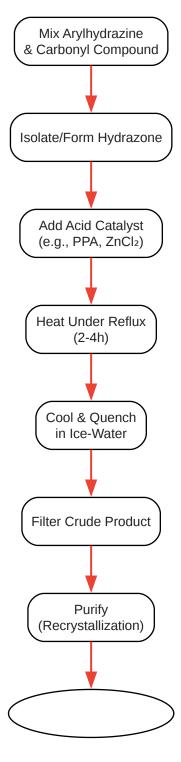
Synthesis of Indole-2-carboxylic acid:

- Condensation:ortho-Nitrotoluene and diethyl oxalate are added to a solution of potassium ethoxide in dry ethanol under an inert atmosphere. The mixture is stirred, often at a controlled temperature (e.g., 35–40 °C), until the condensation is complete.[6]
- Intermediate Isolation/Hydrolysis: The resulting ethyl o-nitrophenylpyruvate can be isolated or directly hydrolyzed with aqueous acid (e.g., 20% HCl) to the corresponding pyruvic acid.
 [6]
- Reductive Cyclization: The o-nitrophenylpyruvic acid is dissolved in a solvent mixture like aqueous acetic acid. A reducing agent, such as zinc dust or iron powder, is added portionwise while controlling the temperature.[5][6]
- Workup: After the reduction is complete, the reaction mixture is filtered to remove the metal salts. The filtrate is cooled, and the product, indole-2-carboxylic acid, crystallizes out. It is then collected by filtration and can be purified by recrystallization.



• (Optional) Decarboxylation: The indole-2-carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding indole.[6][7]

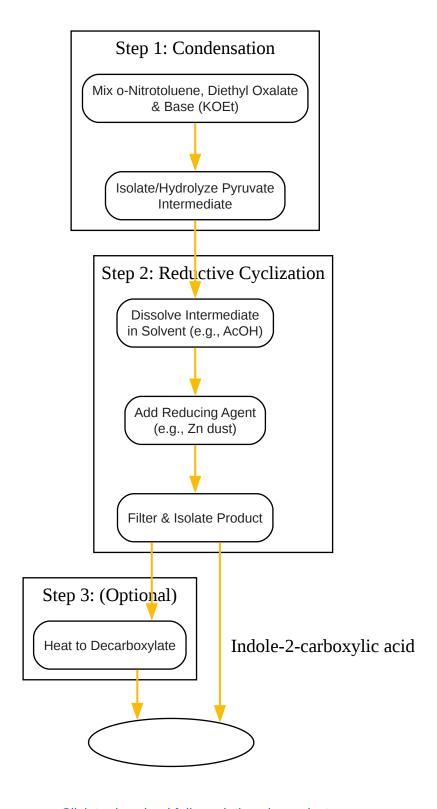
Experimental Workflows



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Caption: General workflow for the Fischer Indole Synthesis.



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Caption: General workflow for the Reissert Indole Synthesis.



Conclusion

Both the Fischer and Reissert methods are powerful tools for the synthesis of indoles, each with a distinct set of advantages and ideal applications.

- The Fischer Indole Synthesis is highly versatile and broadly applicable for a wide range of substituted indoles. Its ability to be performed in a single pot makes it an attractive option for rapid analog synthesis. However, researchers must be mindful of the often harsh acidic and thermal conditions, which may not be suitable for sensitive substrates, and the potential for regioisomeric mixtures when using unsymmetrical ketones.
- The Reissert Indole Synthesis, while being a multi-step process, offers a more controlled route to specific products, particularly indole-2-carboxylic acids. It avoids the strongly acidic rearrangement conditions of the Fischer synthesis. This method is the preferred choice when the target molecule requires a carboxylic acid handle at the C2-position for further functionalization or when the starting materials for the Fischer route are inaccessible.

Ultimately, the choice between these two classic methods will be dictated by the specific substitution pattern of the desired indole, the stability of the substrates to the reaction conditions, and the availability of the starting materials.

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